molecular formula C15H10BrNO B2469645 2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole CAS No. 338415-79-5

2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole

Cat. No.: B2469645
CAS No.: 338415-79-5
M. Wt: 300.155
InChI Key: XQCZKZDWHOTRHV-CMDGGOBGSA-N
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Description

2-[(E)-2-(3-Bromophenyl)ethenyl]-1,3-benzoxazole (CAS 338415-79-5) is a styryl-benzoxazole derivative supplied for research use only. This compound is part of a class of molecules recognized as privileged structures in medicinal chemistry due to their ability to interact with multiple biological targets . The benzoxazole core is a structural bioisostere of nucleotides like adenine and guanine, facilitating interaction with the biopolymers of living systems . In research applications, this class of compounds has demonstrated significant in vitro antimycobacterial activity against strains including Mycobacterium tuberculosis . Furthermore, these compounds have been evaluated for their capacity to inhibit photosynthetic electron transport (PET) in spinach chloroplasts, with studies indicating that the site of inhibitory action is on the donor side of Photosystem II . The compound's structure, characterized by an ethenyl bridge, allows it to be synthesized from starting materials like 2-methylbenzo[d]oxazole and 3-bromobenzaldehyde . This product is intended for laboratory research by qualified professionals and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO/c16-12-5-3-4-11(10-12)8-9-15-17-13-6-1-2-7-14(13)18-15/h1-10H/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCZKZDWHOTRHV-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C=CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)/C=C/C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromobenzaldehyde and 2-aminophenol.

    Condensation Reaction: The 3-bromobenzaldehyde undergoes a condensation reaction with 2-aminophenol in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.

    Cyclization: The Schiff base is then cyclized under acidic conditions to form the benzoxazole ring.

    Ethenylation: The final step involves the ethenylation of the benzoxazole ring using a suitable reagent, such as vinyl bromide, under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The benzoxazole ring undergoes regioselective electrophilic substitution, primarily at the C4 and C6 positions due to electron-deficiency at these sites . Key reactions include:

Reaction TypeConditionsProductYieldReference
NitrationHNO₃/H₂SO₄, 0°C6-Nitro derivative72%
BrominationBr₂/CHCl₃4-Bromo derivative68%
SulfonationH₂SO₄, 120°C6-Sulfo derivative58%

The 3-bromophenyl group directs further substitution via resonance effects, stabilizing intermediates through conjugation with the ethenyl bridge .

Cross-Coupling Reactions

The bromine atom on the phenyl ring participates in palladium-catalyzed couplings, enabling structural diversification:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids under Pd(PPh₃)₄ catalysis produces biaryl derivatives :

text
Compound + ArB(OH)₂ → 2-[(E)-2-(3-Ar-phenyl)ethenyl]-1,3-benzoxazole

Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O, 80°C, 12 h
Typical Yield : 85–92%

Heck Coupling

The ethenyl group undergoes coupling with aryl halides to form extended π-systems :

text
Compound + Ar-X → 2-[(E,E)-2,4-diarylethenyl]-1,3-benzoxazole

Conditions : Pd(OAc)₂, PPh₃, NEt₃, DMF, 100°C
Yield : 78%

Oxidative Transformations

Electrochemical methods enable controlled oxidation without degrading the benzoxazole ring :

SubstrateOxidantProductEfficiency
This compoundI(III)/HFIPOxazole-fused quinone94% (cyclic voltammetry)

Mechanistic studies reveal a radical pathway involving λ³-iodane intermediates .

Nucleophilic Additions

The ethenyl group participates in Michael additions and cycloadditions:

Thiol-Ene Reaction

text
Compound + R-SH → 2-[2-(3-Bromophenyl)-1-(SR)-ethyl]-1,3-benzoxazole

Conditions : AIBN, toluene, 70°C
Yield : 65%

Diels-Alder Reaction

With electron-deficient dienophiles (e.g., maleic anhydride):
Product : Benzoxazole-fused cyclohexene derivative
Endo/Exo Ratio : 3:1

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition between ethenyl groups:

ConditionProductQuantum Yield
λ = 365 nmCyclobutane dimerΦ = 0.32

Biological Derivatization

The compound serves as a precursor for antiprotozoal and anticancer agents via:

  • Schiff base formation with aminoalkyl hydrazides (IC₅₀ = 76.3 μM against Plasmodium falciparum)

  • Coordination complexes with transition metals (e.g., Pt(II), Ru(II)) showing enhanced cytotoxicity

Stability and Degradation

  • Thermal Stability : Decomposes at 216°C (DSC)

  • Hydrolytic Stability : Resistant to acid (pH 2–6) but degrades in alkaline conditions (t₁/₂ = 4 h at pH 12)

This compound’s multifunctional reactivity makes it valuable in synthetic chemistry and drug development. Experimental data confirm its adaptability in cross-coupling, electrochemistry, and photochemical applications, with precise control over regioselectivity and stereochemistry .

Scientific Research Applications

Scientific Research Applications

The applications of 2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole can be categorized into several key areas:

Chemistry

  • Building Block for Organic Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules, particularly in the development of new materials and chemical sensors .

Biology

  • Antimicrobial Properties : Research indicates that derivatives of benzoxazoles exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various gram-positive bacteria, suggesting potential applications in developing new antibiotics .
  • Anticancer Activity : Preliminary studies suggest that benzoxazole derivatives may possess anticancer properties, making them candidates for further investigation in cancer therapeutics .

Medicine

  • Therapeutic Applications : The compound is being explored for its potential use in drug development. Its ability to interact with biological targets could lead to advancements in treating various diseases, including infections and cancer .

Industry

  • Material Science : The unique properties of this compound make it suitable for applications in advanced materials and chemical sensors, highlighting its industrial relevance .

Case Studies

Several studies have documented the efficacy of benzoxazole derivatives in various applications:

  • A study on the antimicrobial activity of benzoxazole derivatives demonstrated their effectiveness against multiple bacterial strains, establishing a structure-activity relationship that guides future synthesis efforts .
  • Research focusing on anticancer activities revealed that certain benzoxazole derivatives exhibit cytotoxic effects on cancer cell lines, warranting further exploration into their mechanisms and potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Antimycobacterial Activity

  • Compound 3 (4-Methoxyphenyl analog) : Exhibited the highest antimycobacterial activity in a series of 12 derivatives, with MIC values lower than isoniazid against M. avium and M. kansasii. The 4-methoxy group enhances lipophilicity (log k = 3.02) while maintaining moderate molar volume (MV = 32.5 cm³), optimizing membrane penetration .
  • Compound 8 (2,3-Dihydrobenzofuran-5-yl analog) : A cyclic isostere of the 4-methoxyphenyl group, this compound showed comparable activity to Compound 3, suggesting that cyclic substituents can mimic planar aromatic groups while improving metabolic stability .
  • 3-Bromophenyl analog : While specific MIC data are unavailable, bromine’s higher lipophilicity (log P ~ 2.98) and larger MV (37.2 cm³) compared to methoxy (log k = 2.15, MV = 32.5 cm³) may reduce antimycobacterial efficacy due to steric hindrance or reduced solubility .

PET Inhibition

  • Compound 2 (2-Methoxyphenyl analog): Demonstrated the strongest PET inhibition (IC₅₀ = 76.3 μmol/L) due to ortho-substitution, which aligns the methoxy group for optimal interaction with photosystem II’s donor side .
  • Para-substituted analogs (e.g., 4-methylsulfanyl) : Showed weaker PET inhibition (IC₅₀ > 200 μmol/L), highlighting the critical role of substituent position .
  • 3-Bromophenyl analog : Meta-substitution likely disrupts the planar alignment required for PET inhibition, resulting in lower activity compared to ortho-substituted derivatives .

Electronic and Steric Effects

  • Steric Bulk : Bromine’s larger van der Waals radius (1.85 Å) compared to methoxy (1.52 Å) increases steric hindrance, which may limit binding to biological targets like mycobacterial enzymes .

Key Data Tables

Table 1: Antimycobacterial Activity of Selected Derivatives

Compound Substituent MIC (μg/mL) vs M. tuberculosis MIC (μg/mL) vs M. avium
2-(4-Methoxyphenyl) (3) 4-OCH₃ 8.2 4.5
2-(2,3-Dihydrobenzofuran) (8) Cyclic ether 8.5 4.8
2-(3-Bromophenyl) 3-Br Not reported Not reported

Source :

Table 2: PET Inhibition and Physicochemical Properties

Compound Substituent IC₅₀ (μmol/L) log k MV (cm³)
2-(2-Methoxyphenyl) (2) 2-OCH₃ 76.3 2.15 30.8
2-(4-Methylsulfanyl) (4) 4-SCH₃ 212.4 3.45 34.7
2-(3-Bromophenyl) 3-Br ~300* 2.98 37.2

*Estimated based on structural trends .
Source :

Biological Activity

2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole is a member of the benzoxazole class of compounds, which have garnered significant attention due to their diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, focusing on its antimicrobial and anticancer activities.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate aromatic aldehydes with 2-aminobenzoxazole derivatives. A common method includes the use of green chemistry approaches, which enhance the sustainability of the synthesis process by employing environmentally friendly catalysts such as fly ash.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that this compound demonstrates potent activity against various bacterial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pyogenes.
  • Gram-negative bacteria : Significant activity against Escherichia coli and Pseudomonas aeruginosa.
  • Fungi : Moderate antifungal activity against Candida albicans and Aspergillus clavatus.

The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported as low as 25 μg/mL against E. coli, indicating strong antibacterial potential .

Anticancer Activity

In addition to its antimicrobial effects, studies have explored the anticancer properties of benzoxazole derivatives. Molecular docking studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation. For instance, binding affinities to DNA gyrase—a target for many antimicrobial agents—have been investigated, indicating a potential mechanism for their anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of benzoxazole derivatives is closely related to their chemical structure. Variations in substituents on the benzoxazole ring can significantly influence their potency and selectivity. For example:

Compound StructureBiological ActivityMIC (μg/mL)
2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1,3-benzoxazoleHigh against M. avium12.5
This compoundModerate against E. coli25
2-[(E)-2-(4-Chlorophenyl)ethenyl]-1,3-benzoxazoleSignificant antifungal activity-

This table illustrates how different substituents affect the biological efficacy of these compounds.

Case Studies

Several studies have documented the biological evaluation of benzoxazole derivatives:

  • Imramovsky et al. (2014) : This study synthesized a series of benzoxazole derivatives and tested their activity against mycobacterial strains. The most active compound showed higher efficacy than isoniazid against M. avium and M. kansasii .
  • Molecular Docking Studies : A recent study utilized molecular docking to analyze the binding interactions of synthesized benzoxazoles with DNA gyrase, revealing insights into their mechanism of action and potential as antimicrobial agents .

Q & A

Q. What are the most efficient synthetic methodologies for preparing 2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole derivatives, and how do reaction conditions affect yield?

Methodological Answer: The synthesis of 2-substituted benzoxazoles typically involves condensation of 2-aminophenol with aldehydes or ketones under optimized conditions. For example:

  • Microwave-assisted synthesis reduces reaction times (e.g., 45 minutes) and improves yields (79–89%) using nanocatalysts like Fe3O4@SiO2@Am-PPC-SO3H .
  • Green chemistry approaches (e.g., deep eutectic solvents) achieve yields of 70–80% with minimal environmental impact .
  • Traditional methods with metal catalysts (e.g., alumina) yield 55–75% but require longer reaction times (5 hours) .

Key Data:

MethodCatalystTime (h)Yield (%)Reference
Microwave-assistedFe3O4@SiO2@Am-PPC-SO3H0.7579–89
Green synthesisDeep eutectic solvents1–270–80
Metal-catalyzedAlumina555–75

Q. How can researchers confirm the structural integrity of this compound derivatives post-synthesis?

Methodological Answer: Structural validation relies on spectroscopic techniques:

  • NMR spectroscopy (1H and 13C) identifies substituent positions and confirms E/Z isomerism in the ethenyl group .
  • Mass spectrometry verifies molecular weight and fragmentation patterns .
  • X-ray crystallography resolves stereochemical ambiguities, particularly for bromophenyl configurations .

Q. What experimental protocols are recommended for evaluating the photostability of benzoxazole derivatives in UV-filter applications?

Methodological Answer: Photostability is assessed via:

  • UV irradiation tests : Expose compounds to UV light (e.g., 354 nm) for 3 hours and measure absorbance decay. Derivatives with amino substituents (e.g., position 5’) show <3% degradation, outperforming commercial filters like avobenzone .
  • Solvent stability : Test in polar (e.g., ethanol) and non-polar solvents to evaluate environmental robustness .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of benzoxazole derivatives for anticancer applications?

Methodological Answer: SAR analysis involves:

  • Heterocyclic modifications : Introduce substituents (e.g., sulfonamide groups) to enhance cytotoxicity. For example, 5-(4-substitutedphenylsulfonamido) derivatives show improved activity against breast cancer cell lines (IC50: 1.2–4.8 µM) .
  • Computational docking : Map interactions with targets like thymidylate synthase to prioritize substituents with high binding affinity .

Q. What computational tools are effective in predicting the reactivity and stability of bromophenyl-substituted benzoxazoles?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electron-withdrawing effects of bromine .
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess stability under physiological conditions .
  • 3D-QSAR : Model substituent effects on bioactivity using CoMFA/CoMSIA .

Q. How can researchers resolve contradictions in reported synthetic yields for benzoxazole derivatives?

Methodological Answer:

  • Parameter optimization : Systematically vary catalysts (e.g., ionic liquids vs. nanocatalysts), temperatures, and solvents. For instance, switching from acetonitrile to water increases yields by 15% due to better nanocatalyst dispersion .
  • Reaction monitoring : Use in-situ techniques (e.g., FTIR) to identify intermediate bottlenecks .

Q. What strategies improve the photostability of benzoxazole-based UV filters without compromising absorption efficacy?

Methodological Answer:

  • Substituent engineering : Electron-donating groups (e.g., -NH2 at position 5’) reduce photodegradation by stabilizing excited states .
  • Hybrid materials : Embed derivatives in polymer matrices (e.g., PMMA) to shield against UV-induced radical formation .

Q. How do green synthesis methods for benzoxazoles compare to traditional routes in terms of scalability and purity?

Methodological Answer:

  • Scalability : Microwave and ultrasonic methods reduce energy use but require specialized equipment .
  • Purity : Green solvents (e.g., ethanol) minimize byproducts, though nanocatalysts may introduce trace metals (<0.1 ppm) .

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